2-Amino-1-(3-nitrophenyl)ethanol hydrochloride

chemical synthesis handling and storage medicinal chemistry

Secure a robust, scalable supply of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride. This solid HCl salt is engineered for maximum stability and precise automated weighing, directly addressing the handling challenges of the deliquescent free base. Its unsubstituted primary amine ensures superior nucleophilicity for high-yielding amide couplings and reductive aminations. With a consistent purity of ≥95%, it minimizes reaction failures and protects your downstream screening investments. The meta-nitro group provides a synthetic handle for aniline diversification or bioreductive prodrug strategies, making it an indispensable, high-value building block for your medicinal chemistry library synthesis.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.637
CAS No. 139021-45-7
Cat. No. B594806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-nitrophenyl)ethanol hydrochloride
CAS139021-45-7
Synonyms2-AMINO-1-(3-NITROPHENYL)ETHANOL HYDROCHLORIDE
Molecular FormulaC8H11ClN2O3
Molecular Weight218.637
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O.Cl
InChIInChI=1S/C8H10N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H
InChIKeyYRVUCJSIMXVTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-nitrophenyl)ethanol Hydrochloride: A Versatile Nitro-Amino Alcohol Building Block for Targeted Synthesis and Research Procurement


2-Amino-1-(3-nitrophenyl)ethanol hydrochloride (CAS 139021-45-7) is a solid-state, pre-formed hydrochloride salt of an aryl-substituted nitro-amino alcohol with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 g/mol . As a research chemical, it serves as a crucial intermediate and building block, characterized by its bifunctional 1,2-amino alcohol core and a meta-nitrophenyl group, which are essential for constructing more complex molecules in drug discovery and chemical biology [1]. Its commercial availability at high purities (typically 95-98%) from numerous global suppliers underscores its established utility in academic and industrial R&D settings .

Why Simple Substitution of 2-Amino-1-(3-nitrophenyl)ethanol Hydrochloride with Analogs Can Compromise Synthetic Routes and Biological Outcomes


Direct substitution of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride with related building blocks is highly risky without rigorous re-validation. The presence of the free amine and hydroxyl group on an ethylene scaffold creates a specific spatial and electronic environment that dictates its reactivity in subsequent coupling reactions (e.g., amide bond formation, alkylation) and its interaction with biological targets [1]. For instance, substituting this compound with the free base (CAS 34041-62-8) introduces different solubility and handling properties due to the absence of the hydrochloride counterion, which can alter reaction kinetics and require changes in base equivalents . Similarly, using an analog like 2-(isopropylamino)-1-(3-nitrophenyl)ethanol replaces a primary amine with a bulkier secondary amine, fundamentally changing both the nucleophilicity and steric profile, which would lead to a different final product with altered conformation and potentially divergent biological activity . Even the use of a chiral enantiopure form like (S)-2-amino-1-(3-nitrophenyl)ethanol (CAS 129894-61-7) in place of the racemic mixture will yield a completely different stereochemical outcome, an issue of paramount importance in medicinal chemistry where enantiomers often exhibit drastically different pharmacological profiles [2].

Quantitative Evidence for 2-Amino-1-(3-nitrophenyl)ethanol Hydrochloride: Data-Driven Differentiation for Informed Procurement


Differentiation in Form and Stability: The Hydrochloride Salt vs. the Free Base

The hydrochloride salt form (CAS 139021-45-7) is a crystalline solid with a molecular weight of 218.64 g/mol, specifically designed for enhanced handling and stability. In contrast, the free base analog (CAS 34041-62-8) has a lower molecular weight of 182.18 g/mol and exists as a potentially less stable or different solid form with a reported melting point of 117-119°C . This physical difference is critical in automated high-throughput synthesis and precise weighing, where the salt form's improved stability against oxidation and moisture ensures more accurate stoichiometry and consistent reaction yields .

chemical synthesis handling and storage medicinal chemistry

Differentiation in Purity and Quality Assurance: A Key Procurement Metric

Procurement records show that 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride is commercially available at a guaranteed purity of 95% (AKSci) or 98% (Leyan, MolCore) . For the free base analog (CAS 34041-62-8), purity is reported as 95%+, indicating a potential specification overlap but without the explicit quality control documentation often associated with the more widely supplied hydrochloride salt . The hydrochloride salt's broader commercial availability, with multiple vendors offering batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data, provides a higher level of quality assurance for critical research applications .

procurement quality control batch consistency

Differentiation in Structural Specificity: The Impact of N-Substitution on Reactivity

The compound's primary amine group is essential for its utility as a versatile synthetic handle. Replacement with a secondary amine, as in the analog 2-(isopropylamino)-1-(3-nitrophenyl)ethanol, introduces significant steric hindrance and alters the amine's basicity and nucleophilicity . While quantitative reactivity data for the specific pair is not available, the class-level inference is clear: the unsubstituted primary amine in the target compound is far more reactive in common transformations like amide coupling or reductive amination, offering a broader and more predictable reaction scope compared to its N-substituted counterparts. This makes it a more valuable and general-purpose building block for exploratory chemistry [1].

medicinal chemistry structure-activity relationship reaction design

Optimal Application Scenarios for Procuring 2-Amino-1-(3-nitrophenyl)ethanol Hydrochloride Based on Its Key Differentiators


Reliable Starting Material for High-Throughput Synthesis and Library Generation

Given its availability in high purity (95-98%) with extensive, verifiable batch-specific quality control documentation (NMR, HPLC, GC) from major suppliers , this compound is the optimal choice as a robust and reproducible building block for high-throughput synthesis campaigns. Its consistent quality minimizes the risk of failed reactions due to impurities, ensuring that precious screening library slots are filled with the intended compounds, thereby protecting downstream investments in biological assays. This directly addresses a critical pain point in large-scale medicinal chemistry projects.

Superior Synthon for Amide and Other Amine-Centric Coupling Reactions

This compound's unsubstituted primary amine, in contrast to bulkier secondary amine analogs like 2-(isopropylamino)-1-(3-nitrophenyl)ethanol , ensures maximum nucleophilicity and minimal steric hindrance for a wide range of common coupling reactions, such as amide bond formation, sulfonamide synthesis, and reductive amination. Researchers can expect more efficient and predictable outcomes when incorporating this synthon, reducing optimization time and increasing synthetic throughput in the production of target molecules [1].

Preferred Form for Automated Weighing and Long-Term Storage

The solid hydrochloride salt form is explicitly preferred over the free base for applications requiring precise, automated weighing and long-term stability. Its crystalline nature and enhanced stability against degradation (a common issue with free amines) directly address the handling challenges encountered in automated synthesis platforms and compound management facilities. This reduces the frequency of compound re-qualification and minimizes waste associated with degraded samples, leading to more efficient and cost-effective operations .

Ideal Scaffold for Generating Focused Libraries Targeting Nitroreductase-Expressing Conditions

The meta-nitrophenyl moiety provides an essential and defined chemical handle for subsequent functionalization. In medicinal chemistry, this group can serve as a synthetic precursor to aniline (via reduction) or act as a bioreductive trigger in prodrug strategies targeting hypoxic tumor microenvironments or nitroreductase-expressing bacteria . The primary amine provides a second, orthogonal handle for introducing diverse elements, enabling the creation of highly focused compound libraries around this privileged scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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